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molecular formula C6H2F12 B8457701 1,1,1,2,2,3,5,5,5-Nonafluoro-4-(trifluoromethyl)pentane CAS No. 90278-00-5

1,1,1,2,2,3,5,5,5-Nonafluoro-4-(trifluoromethyl)pentane

Cat. No. B8457701
M. Wt: 302.06 g/mol
InChI Key: YQUSLBCSOKMKMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05076956

Procedure details

Perfluoro-2-methylpent-2-ene (3 g) and iodine (1.25 g) were sealed in a 10 mL pressure tube. The tube was cooled to -78° C., evacuated, and charged with 1500 psi of hydrogen at room temperature. The tube was then heated at 240° C. for 1 h, and 260° C. for 15 h. The tube was cooled, vented, and opened The liquid was washed with water, giving 1,1,1,2,2,3,5,5,5-nonafluoro-4-trifluoromethylpentane (1.38 g) which was 99.5% pure by GC analysis GC/IR 3000 cm-1, w (C-H); 1288 cm-1 , vs (C-F); 1228 cm-1, vs (C-F); 691 cm-1, m. 19FNMR (CCl3F as internal standard): -62 ppm, c, 3F; -67 5 ppm, c, 3F; -83.9 ppm, t, 3F; -122-133 ppm, AB, 2F; -212.2 ppm, c, 1F. 1HNMR (CHCl3 as internal standard): 5.27 ppm, dd, 1H; 3.55 ppm, c, 1H. The boiling point of this product was 67° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])[C:3]([C:13]([F:16])([F:15])[F:14])=[C:4]([F:12])[C:5]([F:11])([F:10])[C:6]([F:9])([F:8])[F:7].II>>[F:7][C:6]([F:8])([F:9])[C:5]([F:10])([F:11])[CH:4]([F:12])[CH:3]([C:13]([F:15])([F:14])[F:16])[C:2]([F:18])([F:17])[F:1]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC(C(=C(C(C(F)(F)F)(F)F)F)C(F)(F)F)(F)F
Name
Quantity
1.25 g
Type
reactant
Smiles
II

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evacuated
ADDITION
Type
ADDITION
Details
charged with 1500 psi of hydrogen at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The tube was then heated at 240° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The tube was cooled
WASH
Type
WASH
Details
was washed with water

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
FC(C(C(C(C(F)(F)F)C(F)(F)F)F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.38 g
YIELD: CALCULATEDPERCENTYIELD 45.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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